molecular formula C21H23N3O2S B13791895 1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine

1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B13791895
M. Wt: 381.5 g/mol
InChI Key: CRRLQDLHJZGFRO-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine typically involves multi-step organic reactions. One common method involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes, followed by sulfonylation and piperidine ring formation . The reaction conditions often require the use of catalysts such as sodium acetate or 1,3-disulfonic acid imidazolium tetrachloroaluminate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction yields sulfides .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C21H23N3O2S/c1-16-7-9-19(10-8-16)27(25,26)24-13-11-18(12-14-24)21-15-20(22-23-21)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,22,23)

InChI Key

CRRLQDLHJZGFRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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